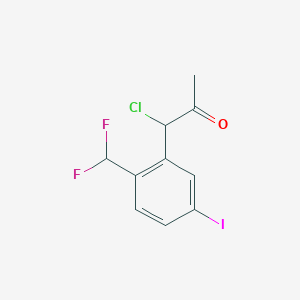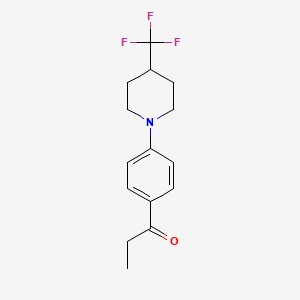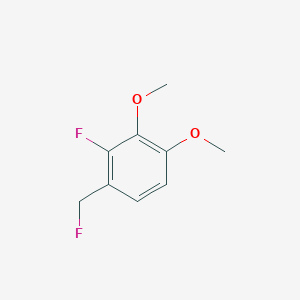
N-(2-Thiophenesulfonyl)-L-prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Thiophenesulfonyl)-L-prolinamide is a compound that features a thiophene ring substituted with a sulfonyl group and an L-prolinamide moiety. Thiophene derivatives are known for their diverse applications in pharmaceuticals, materials science, and organic electronics due to their unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Thiophenesulfonyl)-L-prolinamide typically involves the reaction of 2-thiophenesulfonyl chloride with L-prolinamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often employs continuous flow reactors to enhance reaction efficiency and scalability . These methods allow for precise control over reaction parameters, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Thiophenesulfonyl)-L-prolinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or sulfides.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
N-(2-Thiophenesulfonyl)-L-prolinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of N-(2-Thiophenesulfonyl)-L-prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-sulfonyl chloride: A precursor in the synthesis of various thiophene derivatives.
Thiophene-2-carboxamide: Another thiophene derivative with different functional groups.
2,5-Dimethylthiophene: A simpler thiophene derivative used in organic synthesis
Uniqueness
N-(2-Thiophenesulfonyl)-L-prolinamide is unique due to its combination of a thiophene ring with a sulfonyl group and an L-prolinamide moiety. This structure imparts specific chemical properties, such as enhanced stability and reactivity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C9H12N2O3S2 |
|---|---|
Poids moléculaire |
260.3 g/mol |
Nom IUPAC |
(2S)-N-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C9H12N2O3S2/c12-9(7-3-1-5-10-7)11-16(13,14)8-4-2-6-15-8/h2,4,6-7,10H,1,3,5H2,(H,11,12)/t7-/m0/s1 |
Clé InChI |
LGJKEXWBLODWJF-ZETCQYMHSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)NS(=O)(=O)C2=CC=CS2 |
SMILES canonique |
C1CC(NC1)C(=O)NS(=O)(=O)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)

